molecular formula C4H6N4O B093755 1H-Imidazole-5-carbohydrazide CAS No. 18329-78-7

1H-Imidazole-5-carbohydrazide

Cat. No.: B093755
CAS No.: 18329-78-7
M. Wt: 126.12 g/mol
InChI Key: FYMACJSAHLBMHV-UHFFFAOYSA-N
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Description

1H-Imidazole-5-carbohydrazide, also known as this compound, is a useful research compound. Its molecular formula is C4H6N4O and its molecular weight is 126.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Bis-Heterocyclic Compounds : 1H-Imidazole-4-carbohydrazides, a closely related compound, are used in the synthesis of bis-heterocyclic 1H-imidazole 3-oxides and other heterocyclic compounds (Pieczonka, Mlostoń, & Heimgartner, 2012).

  • Pharmaceutical Applications : Derivatives of 1H-imidazole-5-carbohydrazide have been synthesized and evaluated for their antioxidant, anti-inflammatory, and analgesic properties, showing potential as therapeutic agents (Katikireddy, Kakkerla, Krishna, Durgaiah, Reddy, & Satyanarayana, 2019).

  • Anticancer Properties : Certain hydrazone derivatives of this compound have been studied for their anticancer effects, showing promising results in inhibiting the growth of various human tumor cell lines (Terzioğlu & Gürsoy, 2003).

  • Agricultural Applications : Novel carbohydrazides, including derivatives of this compound, have shown significant potential as antifungal agents for agricultural purposes, offering an alternative to traditional fungicides (Wu, Shao, Zhu, Long, Liu, Wang, Li, & Yang, 2019).

  • Chemical Synthesis and Process Intensification : Imidazole derivatives, including 1H-4-substituted imidazoles, are key intermediates in the synthesis of pharmaceuticals such as NS5A inhibitors used in hepatitis C treatment. Their synthesis has been improved through high-temperature, high-pressure continuous flow processes (Carneiro, Gutmann, Souza, & Kappe, 2015).

  • Antimicrobial Activities : Various derivatives of this compound have been synthesized and evaluated for their antimicrobial properties, showing potential in combating bacterial and fungal infections (El-Emam, Alrashood, Al-Omar, & Al-Tamimi, 2012).

  • Corrosion Inhibition : Certain imidazole derivatives have been investigated for their corrosion inhibition efficacy on mild steel in acidic solutions, highlighting their potential use in industrial applications (Prashanth, Kumar, Prathibha, Raghu, Kumar, Jagadeesha, Mohana, & Krishna, 2021).

  • Asymmetric Synthesis : 1H-Imidazol-4(5H)-ones, structurally related to this compound, have been used as key templates in the enantioselective synthesis of α-amino acid derivatives (Etxabe, Izquierdo, Landa, Oiarbide, & Palomo, 2015).

Future Directions

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed . Therefore, future research may focus on developing new synthesis methods and exploring further applications of imidazoles.

Mechanism of Action

Target of Action

1H-Imidazole-5-carbohydrazide is a derivative of imidazole, which is known to interact with a variety of targets. These include Monomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , Myoglobin , Nitric oxide synthase, inducible , Adenylate kinase 2, mitochondrial , and Serine/threonine-protein kinase pim-1 among others . These targets play crucial roles in various biological processes, including enzymatic reactions, oxygen transport, and signal transduction.

Mode of Action

The interaction between the compound and its targets can lead to changes in the target’s activity, which can have downstream effects on various biological processes .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be diverse, given the range of its potential targets. For instance, the interaction with Monomeric sarcosine oxidase could affect the metabolism of sarcosine, while the interaction with Nitric oxide synthase, inducible could influence the production of nitric oxide . The compound’s effect on these pathways could lead to changes in cellular function and physiology.

Pharmacokinetics

The properties of imidazole derivatives can vary widely depending on their specific chemical structure .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with and the biochemical pathways it affects. For example, if it acts as an inhibitor of Nitric oxide synthase, inducible , it could potentially reduce the production of nitric oxide, which could have various effects on cellular signaling and vascular tone .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the pH and temperature of the environment, the presence of other molecules that could interact with the compound, and the specific cell types in which the compound is active. Detailed information on these aspects is currently lacking .

Properties

IUPAC Name

1H-imidazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-8-4(9)3-1-6-2-7-3/h1-2H,5H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMACJSAHLBMHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80939708
Record name 1H-Imidazole-5-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80939708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18329-78-7
Record name 18329-78-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14584
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Imidazole-5-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80939708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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